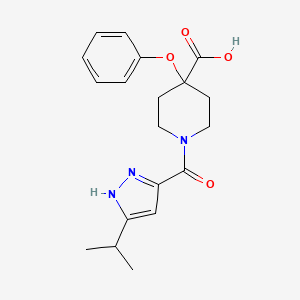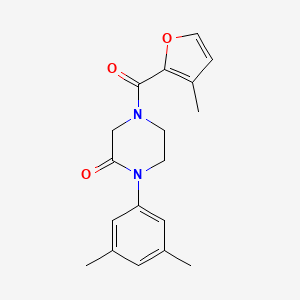![molecular formula C18H22N2O4 B5500035 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)
3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is 330.15795719 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity of Bicyclic Compounds
Bicyclic compounds derived from tartaric acid and α-amino acids, such as 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, have been developed as conformationally constrained dipeptide isosteres. These compounds, referred to as BTAa, are synthesized through a process that involves converting amino acids into N-benzylamino alcohols, followed by condensation with 2,3-di-O-isopropylidenetartaric acid monomethyl ester. This strategy leads to enantiopure diastereoisomers of BTAa(O) in good yields, showcasing their potential in creating structurally unique dipeptide mimics (Guarna et al., 1999).
Conformational Analysis of Bicyclic Acid Derivatives
The study of conformationally restricted aspartic acid analogues with a bicyclo[2.2.2]octane skeleton has provided insights into their structural characteristics. These compounds, such as 2R,3S-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, exhibit D3 symmetry and their six-membered rings adopt near boat conformations. The torsion angles around the N-Cα and Cα-CO bonds suggest a semi-extended conformation for the amino acid residue, which is stabilized by intermolecular hydrogen bonds involving the carboxylic acid, benzamido, and methyl ester groups (Buñuel et al., 1996).
Development of Peptidomimetics
A novel route has been established for the synthesis of a branched tetrahydrofurane δ-sugar amino acid from cellulose pyrolysis products. This amino acid, an isoster of the dipeptide glycine-alanine, presents a potential for the development of new peptidomimetics due to its conformationally restricted structure, which includes a tetrahydrofurane ring. Such compounds are anticipated to provide valuable insights into the structural requirements for bioactivity in peptidic systems (Defant et al., 2011).
Polymeric Applications
The synthesis of poly(ether-amide-imide)s containing bicyclo segments in the main chain illustrates the application of bicyclic compounds in the development of new materials. These polymers, derived from N,N'-(bicyclo[2,2,2]oct-7-ene-tetracarboxylic)-bis-L-amino acids, exhibit good thermal stability and organosolubility, making them suitable for high-performance applications (Faghihi et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(3-acetamidophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-10(21)19-13-3-2-4-14(9-13)20-17(22)15-11-5-7-12(8-6-11)16(15)18(23)24/h2-4,9,11-12,15-16H,5-8H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPRBAKQVRZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5499959.png)
![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)
![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile](/img/structure/B5499998.png)

![N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B5500012.png)
![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)
![2-(4-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)
![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)
![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)
![methyl 2-({3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5500044.png)
